2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate
Description
2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate (CAS 63064-32-4) is a tosylate ester characterized by a strained cyclopropane ring substituted with a methyl group and an ethyl linker to the sulfonate moiety. Its molecular formula is C₁₃H₁₉O₄S, with a molecular weight of 279.35 g/mol (calculated). Tosylates are widely employed as leaving groups in nucleophilic substitution reactions, and the cyclopropane moiety may confer unique stability or reactivity in ring-opening transformations .
Properties
CAS No. |
63064-32-4 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-11-3-5-12(6-4-11)17(14,15)16-10-9-13(2)7-8-13/h3-6H,7-10H2,1-2H3 |
InChI Key |
KFJBZURNXUCBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2(CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 1-methylcyclopropyl ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1-Methylcyclopropyl ethanol+4-Methylbenzenesulfonyl chloride→2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate can be achieved through a continuous flow process. This method ensures better control over reaction conditions, such as temperature and pressure, and allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like ethers, thioethers, and amines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs.
- Sulfonate vs. Phosphonate: Diethyl-2-ethoxycarbonylphenylphosphonate (C₁₃H₁₉O₅P) replaces the sulfonate with a phosphonate group, altering reactivity (e.g., resistance to hydrolysis) and applications in organophosphorus chemistry .
Reactivity and Stability
Cyclopropane-Containing Tosylates
- Target Compound : The tosylate group facilitates nucleophilic substitution (e.g., SN2 reactions), while the cyclopropane ring may undergo strain-driven ring-opening under acidic or thermal conditions.
- Methanesulfonate Analogue: The smaller methanesulfonate group (vs.
Dioxolane-Tosylate Hybrid
Biological Activity
2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate is a chemical compound that has garnered interest in scientific research due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
The chemical formula of 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate is C12H16O3S. The compound features a sulfonate group, which is known to enhance solubility and reactivity, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Weight | 240.32 g/mol |
| Appearance | Colorless oil |
| Solubility | Soluble in organic solvents |
| Functional Groups | Sulfonate, alkyl |
Enzyme Inhibition
Research indicates that 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate acts as a biochemical probe for studying enzyme activities. It has been used in studies focused on monoacylglycerol lipase (MAGL), an important enzyme in lipid metabolism and signaling pathways. The compound's ability to inhibit MAGL suggests potential therapeutic applications in managing conditions like obesity and metabolic disorders .
Antimicrobial Properties
In addition to enzyme inhibition, the compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent in pharmaceutical formulations. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonate group can enhance its antimicrobial efficacy .
Case Studies
- MAGL Inhibition Study : A recent study evaluated the compound's inhibitory effects on MAGL activity in vitro. Results showed a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for conditions related to endocannabinoid signaling.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various sulfonate derivatives, including 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate. The findings indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs.
Synthesis and Modifications
The synthesis of 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with the corresponding alcohol derivative under basic conditions. The reaction yields the sulfonate ester with high purity.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | 4-methylbenzenesulfonyl chloride + alcohol | ~85% |
| Purification | Column chromatography | >95% |
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